

# "diisopropyl 1,1-cyclopropane-dicarboxylate physical properties"

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## Compound of Interest

*Compound Name:* DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE

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## Diisopropyl 1,1-Cyclopropanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of diisopropyl 1,1-cyclopropanedicarboxylate, alongside experimental protocols for their determination and synthesis. It also explores the potential biological significance of this molecule, particularly in the context of antimicrobial drug development.

## Core Physical and Chemical Properties

Diisopropyl 1,1-cyclopropanedicarboxylate is a diester derivative of cyclopropane-1,1-dicarboxylic acid. Its chemical structure features a strained three-membered cyclopropane ring, which imparts unique reactivity and conformational rigidity. The two isopropyl ester groups contribute to its lipophilicity.<sup>[1]</sup>

## Quantitative Data Summary

The following table summarizes the key physical and chemical properties of diisopropyl 1,1-cyclopropanedicarboxylate. It is important to note that while some experimental data is available, particularly from patent literature, other values are computationally predicted.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>18</sub> O <sub>4</sub>	--INVALID-LINK--[2]
Molecular Weight	214.26 g/mol	--INVALID-LINK--[2]
CAS Number	162654-65-1	--INVALID-LINK--[2]
Boiling Point	103 °C at 14 mbar	--INVALID-LINK--[3]
Vapor Pressure	0.0613 mmHg at 25°C (Predicted)	--INVALID-LINK--[1]
Refractive Index	1.47 (Predicted)	--INVALID-LINK--[1]
LogP (Lipophilicity)	1.67 (Predicted)	--INVALID-LINK--[1]
Polar Surface Area	52.6 Å <sup>2</sup>	--INVALID-LINK--[2]

Note: Experimental data for melting point and density of diisopropyl 1,1-cyclopropanedicarboxylate are not readily available in the cited literature. For comparative purposes, data for its structural analogs are provided below.

## Comparative Physical Properties of Analogous Compounds

The physical properties of dialkyl 1,1-cyclopropanedicarboxylates vary with the nature of the alkyl ester group. The following table provides a comparison with the dimethyl and diethyl esters, as well as the parent dicarboxylic acid.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n <sub>20/D</sub> )
Diisopropyl 1,1-cyclopropanedicarboxylate	C <sub>11</sub> H <sub>18</sub> O <sub>4</sub>	214.26	Not Available	103 @ 14 mbar[3]	Not Available	1.47 (Predicted) [1]
Dimethyl 1,1-cyclopropanedicarboxylate	C <sub>7</sub> H <sub>10</sub> O <sub>4</sub>	158.15	-	196-198[4]	1.147 @ 25 °C[4]	1.441[4]
Diethyl 1,1-cyclopropanedicarboxylate	C <sub>9</sub> H <sub>14</sub> O <sub>4</sub>	186.21	-	-	-	-
Cyclopropane-1,1-dicarboxylic acid	C <sub>5</sub> H <sub>6</sub> O <sub>4</sub>	130.10	134-136[5]	371.3 (Predicted) [5]	1.7 (Predicted) [5]	-

## Experimental Protocols

### Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate

A common method for the preparation of diisopropyl 1,1-cyclopropanedicarboxylate is through the transesterification of dimethyl cyclopropane-1,1-dicarboxylate. This method is often favored for higher alcohols where direct synthesis might be hindered.[1]

Materials:

- Dimethyl cyclopropane-1,1-dicarboxylate
- Isopropanol (excess)

- Transesterification catalyst (e.g., butyl titanate or p-toluenesulfonic acid)[1]
- Methanol
- Apparatus for distillation under reflux and vacuum distillation[3]

#### Procedure:

- A mixture of dimethyl cyclopropane-1,1-dicarboxylate and a molar excess of isopropanol is prepared in a round-bottom flask equipped with a reflux condenser.
- A catalytic amount of a suitable transesterification catalyst is added to the mixture.
- The reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the distillation of methanol, which is a byproduct of the transesterification.[3]
- The reaction is continued until the distillation of methanol ceases, which indicates the completion of the reaction. For diisopropyl cyclopropane-1,1-dicarboxylate, this can take approximately 7 hours.[3]
- After the reaction is complete, the excess isopropanol is removed by distillation, initially under atmospheric pressure and then under a water aspirator vacuum.[3]
- The crude diisopropyl 1,1-cyclopropanedicarboxylate is then purified by vacuum distillation. A boiling point of 103 °C at 18 mbar has been reported for the product.[3]

## Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of diisopropyl 1,1-cyclopropanedicarboxylate.

#### Boiling Point Determination (Micro Method):

- A small amount of the liquid is placed in a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

- The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

#### Density Determination (Pycnometer Method):

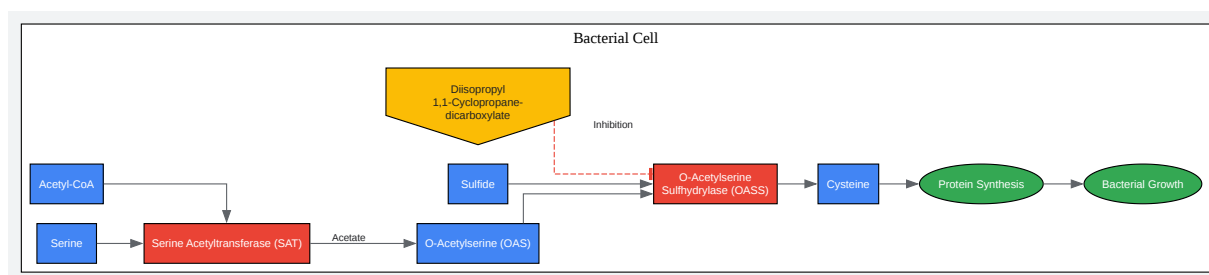
- A clean and dry pycnometer (a flask with a precise volume) is weighed accurately.
- The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped.
- The filled pycnometer is then weighed again.
- The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

## Potential Biological Activity and Signaling Pathway

Cyclopropane-containing molecules are of significant interest in medicinal chemistry due to their unique structural and electronic properties. Derivatives of cyclopropane carboxylic acids have been identified as potential antimicrobial agents.<sup>[6][7][8][9]</sup>

One promising target for these compounds is the enzyme O-acetylserine sulfhydrylase (OASS), which is crucial for the biosynthesis of cysteine in many pathogenic bacteria and is absent in mammals.<sup>[10]</sup> Inhibition of OASS disrupts the cysteine synthesis pathway, leading to bacterial growth inhibition. It is proposed that cyclopropane-1,1-dicarboxylic acid and its esters could act as inhibitors of this enzyme.

The following diagram illustrates the proposed mechanism of action.



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Caption: Proposed mechanism of antimicrobial action via inhibition of the cysteine biosynthesis pathway.

In this proposed pathway, diisopropyl 1,1-cyclopropanedicarboxylate (or its hydrolyzed diacid form) acts as an inhibitor of O-acetylserine sulfhydrylase (OASS). By blocking the activity of OASS, the synthesis of the essential amino acid cysteine is halted, which in turn disrupts protein synthesis and ultimately inhibits bacterial growth. This targeted approach makes cyclopropane dicarboxylates and their derivatives attractive candidates for the development of novel antimicrobial agents.

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